5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a fluorinated heterocyclic compound with the molecular formula CHBrFN and a molecular weight of 211.01 g/mol. This compound features a pyrazole ring substituted with bromine and a difluoromethyl group, which enhances its chemical reactivity and biological activity. Its crystalline structure is characterized by a white to off-white appearance, with a melting point ranging from 123 to 126°C. The compound is soluble in organic solvents such as acetone and methanol but has limited solubility in water .
These reactions are significant for modifying the compound's properties and enhancing its potential applications.
Research indicates that 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole exhibits various biological activities, including:
The synthesis of 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole typically involves multi-step processes:
5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole has several potential applications:
Interaction studies have focused on the compound's ability to bind with biological targets, particularly enzymes involved in disease pathways. For instance, molecular docking studies have indicated that certain derivatives of this compound can interact effectively with enzymes like succinate dehydrogenase, potentially disrupting their function and leading to antifungal activity .
Several compounds share structural similarities with 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Difluoromethyl)-2-nitrobenzene | Nitro group on benzene | Known for hydrogen bonding capabilities |
| Difluoromethyl-substituted cinnamic esters | Cinnamic acid derivatives | Exhibits antioxidant properties |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Similar pyrazole structure | Potential as an antifungal agent |